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Compound of Interest

Compound Name: Exserohilone

Cat. No.: B15612487 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing Polymerase Chain Reaction (PCR) conditions for the amplification of the Internal

Transcribed Spacer (ITS) region of the fungus Exserohilum.

Frequently Asked Questions (FAQs)
1. Which primers are recommended for amplifying the Exserohilum ITS region?

Several primer pairs can be used. For species-specific amplification of Exserohilum rostratum,

primers targeting the ITS1 or ITS2 regions have been developed.[1][2] Universal fungal ITS

primers are also commonly used and can be effective.

2. What are the common causes of failed PCR amplification for the Exserohilum ITS region?

PCR failure can stem from several factors, including poor DNA quality or quantity, the presence

of PCR inhibitors, suboptimal primer design or concentration, incorrect annealing temperature,

or issues with the PCR master mix components.[3][4] The rigid and complex cell wall of fungi

can make DNA extraction challenging, leading to low DNA yields or carryover of inhibitors.[5]

3. What is the expected size of the Exserohilum ITS PCR product?

The size of the amplified ITS region can vary. For instance, specific primers for Exserohilum

turcicum are designed to produce a 356bp product.[6] When using primers that amplify the

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15612487?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3592047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4298529/
https://www.researchgate.net/post/Why-fungal-DNA-does-not-yield-amplification-against-ITS-1-and-ITS-4-primers
https://forum.qiime2.org/t/why-fungi-its-pcr-failed/27537
https://pmc.ncbi.nlm.nih.gov/articles/PMC6224647/
https://patents.google.com/patent/CN105648106A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


entire ITS region (ITS1, 5.8S, and ITS2), the product size for different Exserohilum species can

range from approximately 392 to 609 bp.[7]

4. How can I improve the specificity of my PCR amplification?

To enhance specificity, ensure your primer sequences are a good match for your target

organism.[3] Optimizing the annealing temperature is crucial; an annealing temperature that is

too low can lead to non-specific binding.[8][9] Using a "hot-start" PCR protocol can also prevent

non-specific amplification that may occur at lower temperatures.[10][11] Additionally,

touchdown PCR, which involves starting with a high annealing temperature and gradually

decreasing it in subsequent cycles, can improve specificity.[11][12]

5. What should I do if I see multiple bands on my gel electrophoresis?

Multiple bands can indicate non-specific amplification or contamination.[12] To troubleshoot

this, you can try increasing the annealing temperature, decreasing the primer concentration, or

using a touchdown PCR protocol.[8][12] If contamination is suspected, using fungus-specific

primers, such as those that exclude plant DNA, might be beneficial.[13] It is also worth noting

that the ITS region can have length polymorphisms among different fungi, which could result in

multiple bands if your sample contains a mixed fungal community.[12]

Troubleshooting Guides
Issue 1: No PCR Product (No Bands on Gel)
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Potential Cause Troubleshooting Step

Poor DNA Quality/Quantity

Quantify your DNA extract to ensure you have

sufficient template.[4] Run an aliquot on an

agarose gel to check for DNA integrity. Consider

re-extracting the DNA using a method optimized

for fungi to ensure proper cell wall lysis and

removal of inhibitors.[5][14]

PCR Inhibitors

Dilute the DNA template (e.g., 1:10, 1:20) to

reduce the concentration of potential inhibitors.

[3]

Suboptimal Annealing Temperature

Perform a gradient PCR to determine the

optimal annealing temperature for your primer

pair.[15] Alternatively, try lowering the annealing

temperature in decrements of 2-3°C.

Incorrect Primer Design/Concentration

Verify that the primer sequences are correct and

match the target region. Test different primer

concentrations.

Issues with PCR Reagents

Use a positive control to ensure the PCR master

mix and polymerase are active. Prepare fresh

dilutions of primers and dNTPs.

Insufficient Number of Cycles

Increase the number of PCR cycles (e.g., to 35-

40) if the initial template concentration is very

low.[3]

Issue 2: Faint PCR Product (Weak Bands on Gel)
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Potential Cause Troubleshooting Step

Low DNA Template Concentration

Increase the amount of template DNA in the

reaction. If the sample is precious, consider

increasing the number of PCR cycles.

Suboptimal Annealing Temperature

The annealing temperature may be too high,

reducing primer binding efficiency. Try lowering

the annealing temperature.[8]

Incorrect MgCl₂ Concentration

Optimize the MgCl₂ concentration, as it is a

critical cofactor for the DNA polymerase. The

typical range is 1.5-2.0 mM.[15]

Degraded Reagents

Ensure that dNTPs and polymerase have not

degraded due to improper storage or multiple

freeze-thaw cycles.

Short Extension Time

Ensure the extension time is sufficient for the

length of the target amplicon. A general rule is

one minute per kilobase of product length.[9]

Issue 3: Non-Specific Amplification (Multiple Bands or
Smears)
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Potential Cause Troubleshooting Step

Annealing Temperature is Too Low

Increase the annealing temperature in

increments of 2-3°C to enhance primer binding

specificity.[8]

High Primer Concentration

High primer concentrations can lead to primer-

dimers and non-specific products. Try reducing

the primer concentration.

Contamination

Ensure your workspace, pipettes, and reagents

are free from contaminating DNA. Always

include a no-template control (NTC) in your

PCR run.

Genomic DNA Contamination

If working with cDNA, treat the RNA sample with

DNase to remove any contaminating genomic

DNA.

Touchdown PCR

Employ a touchdown PCR protocol. This

involves using a high initial annealing

temperature that is gradually lowered over

successive cycles, which can significantly

improve specificity.[12]

Hot-Start PCR

Use a hot-start DNA polymerase to prevent non-

specific amplification that can occur at lower

temperatures during reaction setup.[10][11]

Data Presentation
Table 1: Recommended Primers for Exserohilum ITS
Amplification
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Primer Name Sequence (5' to 3') Target Region Reference

ITS1-F
CGTAGGTGAACCTG

CGGAGGGATC
ITS1 [1][16]

ITS1-R
ATTATTATACTGACG

CTGATTGC
ITS1 [1][16]

EXS 1F
TTGTCTCTCCCCTT

GGTTGG
ITS2 [2]

EXS 1R
CCGCCCCGTGGATT

GGA A
ITS2 [2]

ESF
GCCGGCTGCCAATT

GTTTTA
ITS [6]

ESR
CCCATGTCTTTTGC

GCACTT
ITS [6]

ITS1
TCCGTAGGTGAACC

TGCGG
ITS1 [3]

ITS4
TCCTCCGCTTATTGA

TATGC
LSU [3]

ITS5
GGAAGTAAAAGTCG

TAACAAGG
SSU [5]

ITS2
GCTGCGTTCTTCAT

CGATGC
ITS2 [5]

Table 2: Optimized PCR Reaction Component
Concentrations
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Component
Recommended
Concentration Range

Notes

Template DNA 1-50 ng

Higher amounts may be

needed for complex samples,

but too much can be inhibitory.

[9]

Primers 0.1 - 1.0 µM
Optimal concentration should

be determined empirically.[2]

dNTPs 200 - 400 µM
Ensure all four dNTPs are at

an equal concentration.

MgCl₂ 1.5 - 2.5 mM

Critical for polymerase activity;

concentration may need

optimization.[15]

DNA Polymerase 0.5 - 1.25 units/25 µl reaction

Follow the manufacturer's

recommendation for the

specific polymerase used.

PCR Buffer 1X
Use the buffer supplied with

the DNA polymerase.

Table 3: Recommended Thermocycling Conditions
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Step Temperature Duration Cycles Notes

Initial

Denaturation
94-95°C 2-5 min 1

Ensures

complete

denaturation of

the template

DNA.[8][17]

Denaturation 94-95°C 20-60 sec 30-40

Annealing 53-63°C 30-60 sec

This is the most

critical step for

optimization.

Start with a

temperature 3-

5°C below the

lower primer's

Tm.[15][16]

Extension 72°C 30-60 sec

Extension time

depends on the

expected

amplicon size

(approx. 1

min/kb).[9]

Final Extension 72°C 5-10 min 1

Ensures all

amplicons are

fully extended.

[17]

Hold 4°C Indefinite 1

Experimental Protocols
Protocol 1: Fungal Genomic DNA Extraction
This protocol is a general guide; commercial kits optimized for fungal DNA extraction are also

highly effective.[5]
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Harvest Fungal Mycelia: Grow the Exserohilum culture in a suitable broth or on agar plates.

Harvest the mycelia by scraping it from the agar surface or by filtering the liquid culture.

Cell Lysis: Transfer the mycelia to a microcentrifuge tube. Freeze the sample in liquid

nitrogen and grind it to a fine powder using a sterile pestle.[18] This mechanical disruption is

crucial for breaking the tough fungal cell wall.

Lysis Buffer Incubation: Add a suitable lysis buffer (containing SDS and EDTA) to the

powdered mycelia and vortex thoroughly. Incubate at 65°C for at least 30 minutes to aid in

cell lysis.

Purification:

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate, vortex

vigorously, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[14]

Carefully transfer the upper aqueous phase to a new tube.

DNA Precipitation:

Add 0.7-1.0 volume of cold isopropanol to the aqueous phase and mix gently by inversion.

[19]

Incubate at -20°C for at least 1 hour to precipitate the DNA.

Centrifuge at high speed for 15 minutes to pellet the DNA.

Washing and Resuspension:

Discard the supernatant and wash the DNA pellet with 70% ethanol.

Air dry the pellet briefly and resuspend it in a suitable volume of sterile nuclease-free

water or TE buffer.

Quality Control: Assess the DNA concentration and purity using a spectrophotometer and

check the integrity by running an aliquot on an agarose gel.
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Protocol 2: PCR Amplification of Exserohilum ITS
Region

Reaction Setup: On ice, prepare a PCR master mix to ensure consistency across all

reactions. For a single 25 µl reaction, combine the following components (refer to Table 2 for

concentrations):

Nuclease-free water

10X PCR Buffer

dNTP mix

Forward Primer

Reverse Primer

MgCl₂ (if not included in the buffer)

DNA Polymerase

Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

Add Template DNA: Add 1-2 µl of your extracted Exserohilum DNA to each respective tube.

Also, set up a positive control (with known Exserohilum DNA) and a negative/no-template

control (with water instead of DNA).

Thermocycling: Place the PCR tubes in a thermocycler and run the program as outlined in

Table 3.

Analysis: After the PCR is complete, analyze the products by running an aliquot (e.g., 5 µl) of

each reaction on a 1.5% agarose gel stained with a DNA-binding dye. Visualize the bands

under UV light and compare their sizes to a DNA ladder.

Mandatory Visualization
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General Workflow for Exserohilum ITS PCR Optimization

Preparation

PCR Setup & Execution

Analysis & Troubleshooting

Fungal DNA Extraction
(Exserohilum culture)

DNA Quality & Quantity Check
(Spectrophotometry, Gel)

Prepare PCR Master Mix
(See Table 2)

Primer Selection
(Universal or Specific)

Run PCR Program
(See Table 3)

Agarose Gel Electrophoresis

Analyze Results

Successful Amplification
(Proceed to Sequencing/Cloning)

Correct band size,
no non-specific products

Troubleshoot PCR
(See Guide)

No bands, faint bands,
or multiple bands

Optimize conditions
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PCR Troubleshooting Guide for Exserohilum ITS

PCR Result Analysis

No Amplification?

Weak Amplification?

No

Check DNA Quality/Quantity
& PCR Inhibitors

Yes

Multiple Bands/Smear?

No

Increase Template DNA
or Cycle Number

Yes

Clean, Strong Band
(Proceed)

No

Increase Annealing Temp
(Gradient PCR)

Yes

Check Reagents & Controls

Run Gradient PCR
(Lower Annealing Temp)Optimize MgCl2 Concentration

Check Extension TimeReduce Primer Concentration

Use Hot-Start/Touchdown PCR

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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